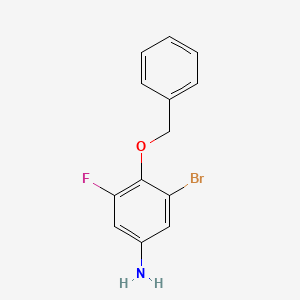

4-(Benzyloxy)-3-bromo-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHGNLNSKCOJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681479 | |

| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-01-1 | |

| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Benzyloxy)-3-bromo-5-fluoroaniline

CAS Number: 1215206-01-1

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-bromo-5-fluoroaniline, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and its role as a precursor in the creation of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its application in synthetic chemistry and drug design.

| Property | Value | Reference |

| CAS Number | 1215206-01-1 | [1] |

| Molecular Formula | C₁₃H₁₁BrFNO | |

| Molecular Weight | 296.14 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Purity | Typically ≥98% |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for its use as a building block in the pharmaceutical industry. The following is a detailed experimental protocol adapted from established synthetic routes.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-5-fluoroaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-fluoroaniline in DMF.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization Data:

While specific spectral data was not available in the searched literature, standard characterization would include:

-

¹H NMR: To confirm the presence of aromatic and benzylic protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the amine (N-H) and ether (C-O) bonds.

Application in Drug Development: A Precursor to Kinase Inhibitors

This compound is a critical intermediate in the synthesis of a novel class of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The aniline functional group of this molecule serves as a key attachment point for building more complex molecules that can bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.

Logical Workflow: From Intermediate to Kinase Inhibitor

The following diagram illustrates the logical progression from the starting intermediate to a final kinase inhibitor drug candidate.

Caption: Synthetic and developmental workflow for a kinase inhibitor.

Signaling Pathway Inhibition

Kinase inhibitors developed from this compound can target various signaling pathways implicated in cancer. A generalized representation of a targeted kinase signaling pathway is shown below.

Caption: Inhibition of a generic kinase signaling pathway.

References

Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(Benzyloxy)-3-bromo-5-fluoroaniline, a valuable substituted aniline derivative for pharmaceutical and materials science research. The synthesis is predicated on the regioselective bromination of the commercially available starting material, 4-(benzyloxy)-3-fluoroaniline. This document outlines the synthetic strategy, a detailed experimental protocol based on analogous well-established reactions, and a summary of expected quantitative data.

Synthetic Strategy

The most direct and plausible route to this compound involves the electrophilic aromatic substitution of 4-(benzyloxy)-3-fluoroaniline. The starting material possesses two activating groups on the aromatic ring: an amino group (-NH₂) and a benzyloxy group (-OCH₂Ph). Both are ortho-, para-directing. The fluorine atom at position 3 is a deactivating group but also directs ortho- and para-.

Considering the positions on the aniline ring:

-

Position 2: Ortho to the amino group and meta to the benzyloxy group.

-

Position 3: Substituted with fluorine.

-

Position 4: Substituted with the benzyloxy group.

-

Position 5: Ortho to the benzyloxy group and meta to the amino group.

-

Position 6: Ortho to the amino group.

The directing effects of the powerful activating amino and benzyloxy groups are expected to dominate. The position ortho to the amino group and meta to the benzyloxy group (position 2) and the position ortho to the benzyloxy group and meta to the amino group (position 5) are the most likely sites for electrophilic attack. Steric hindrance from the benzyloxy group may disfavor substitution at the 5-position to some extent, but the combined electronic effects are anticipated to strongly favor bromination at either the 2 or 5 position. Based on syntheses of similar compounds, selective bromination can often be achieved under controlled conditions.

The proposed synthetic pathway is a single-step bromination of 4-(benzyloxy)-3-fluoroaniline.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the regioselective bromination of anilines. The use of N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better selectivity compared to molecular bromine.

Reaction: Bromination of 4-(benzyloxy)-3-fluoroaniline

Materials:

-

4-(Benzyloxy)-3-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 equivalent) in acetonitrile or dichloromethane (approximately 10-20 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar bromination reactions of anilines.

| Parameter | Starting Material: 4-(Benzyloxy)-3-fluoroaniline | Product: this compound |

| Molecular Formula | C₁₃H₁₂FNO | C₁₃H₁₁BrFNO |

| Molecular Weight | 217.24 g/mol | 296.14 g/mol |

| Appearance | Off-white to light brown solid | Expected to be a solid |

| Purity (Starting Material) | ≥95% (Commercially available) | >95% (After purification) |

| Theoretical Yield | - | 1.36 g (assuming 1g of starting material) |

| Expected Actual Yield | - | 70-85% |

| Melting Point | Not readily available | To be determined |

| Retention Factor (Rf) | To be determined (TLC) | To be determined (TLC) |

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the aniline and benzyl rings, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons. The aromatic region for the substituted aniline ring should show two doublets, consistent with the proposed substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals for the molecule, including the characteristic signals for the carbon atoms attached to bromine and fluorine.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

While specific spectral data for the target compound is not publicly available, commercial suppliers may provide this information upon request.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Solvents: Acetonitrile, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Avoid inhalation and contact with skin.

-

General Precautions: Follow standard laboratory safety procedures.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.

Physical and chemical properties of 4-(Benzyloxy)-3-bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a bromine atom, and a fluorine atom on the aniline scaffold presents a versatile platform for the synthesis of more complex molecules. The electron-donating and -withdrawing substituents influence the compound's reactivity and potential biological activity. This guide provides a summary of its known physical and chemical properties. Due to the limited availability of public data for this specific molecule, information from closely related analogs is included to provide a more comprehensive overview.

Core Physical and Chemical Properties

Quantitative data for this compound is not widely available in public literature. The following table summarizes the available information and includes data for related compounds to provide context.

| Property | This compound | 4-Bromo-3-fluoroaniline (Analog) | 4-Benzyloxyaniline (Analog) |

| CAS Number | 1215206-01-1 | 656-65-5 | 6373-46-2 |

| Molecular Formula | C₁₃H₁₁BrFNO | C₆H₅BrFN | C₁₃H₁₃NO |

| Molecular Weight | 296.14 g/mol | 190.01 g/mol | 199.25 g/mol |

| Melting Point | Data not available | 72-73 °C | Data not available |

| Boiling Point | Data not available | 65-68 °C | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Appearance | Data not available | White to gray to brown powder/crystal | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Protons on the aniline and benzyl rings would appear in the aromatic region (typically 6.5-7.5 ppm). The benzylic protons (CH₂) would likely present as a singlet around 5.0 ppm. The amine (NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 13 distinct carbon signals corresponding to the aromatic and benzylic carbons. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J C-F).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a characteristic feature.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-O stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups: the nucleophilic aniline, the aromatic rings susceptible to electrophilic substitution, and the carbon-halogen bonds.

General Reactivity:

-

Aniline Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Aromatic Rings: The aniline ring is highly activated towards electrophilic substitution. The positions ortho and para to the amino group are the most reactive. The benzyloxy group is also an activating, ortho-para directing group.

-

Halogen Atoms: The bromine and fluorine atoms are deactivating groups for electrophilic aromatic substitution but are ortho-para directing. They can potentially participate in cross-coupling reactions.

Plausible Synthetic Route:

Experimental Protocol (Hypothetical):

-

Protection of the Amine Group: The amino group of 3-bromo-5-fluoroaniline would first be protected, for example, by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

-

Introduction of the Hydroxyl Group: A hydroxyl group could be introduced at the 4-position. This is a challenging transformation and might require a multi-step sequence, such as nitration followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.

-

Benzylation: The resulting phenolic intermediate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the benzyl ether.

-

Deprotection: Finally, the protecting group on the aniline nitrogen would be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the target compound, this compound.

Potential Applications and Signaling Pathways

There is no specific information in the public domain regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the benzyloxyaniline scaffold is present in a number of biologically active molecules. For instance, some benzyloxyaniline derivatives have been investigated for their potential as anticancer and antiprotozoal agents. The presence of halogen atoms can often enhance the biological activity and pharmacokinetic properties of drug candidates. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Safety Information

Based on the hazard statements for the parent compound, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is limited, its chemical behavior can be inferred from the properties of its constituent functional groups and related analogs. Further research is needed to fully characterize its physical, chemical, and biological properties. This guide provides a foundational understanding for researchers interested in exploring the potential of this molecule.

Structural Analysis and Confirmation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of the organic compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside detailed experimental protocols for obtaining empirical data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated and benzylated aniline derivatives in fields such as medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, characterization, and application.

| Property | Value | Source |

| CAS Number | 1215206-01-1 | Commercial Suppliers[1][2] |

| Molecular Formula | C₁₃H₁₁BrFNO | Calculated |

| Molecular Weight | 296.14 g/mol | Calculated |

| Appearance | Predicted: Off-white to light brown solid | Analogy to similar compounds |

| Melting Point | Predicted: 85-95 °C | Analogy to similar compounds |

| Boiling Point | Predicted: > 350 °C (decomposes) | Analogy to similar compounds |

| Solubility | Predicted: Soluble in DMSO, DMF, Methanol, Chloroform; Insoluble in water | General organic compound solubility |

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) is presented in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | - | 5H | Ar-H (Benzyl) |

| ~6.65 | Doublet of doublets | J(H,F) ≈ 10, J(H,H) ≈ 2 | 1H | Ar-H (Aniline, H-6) |

| ~6.50 | Doublet of doublets | J(H,F) ≈ 12, J(H,H) ≈ 2 | 1H | Ar-H (Aniline, H-2) |

| ~5.10 | Singlet | - | 2H | -O-CH₂-Ph |

| ~3.80 | Broad singlet | - | 2H | -NH₂ |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound is outlined in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J(C,F) ≈ 240) | C-5 (Aniline) |

| ~148 (d, J(C,F) ≈ 10) | C-4 (Aniline) |

| ~142 | C-1 (Aniline) |

| ~136 | C-ipso (Benzyl) |

| ~129 | C-para (Benzyl) |

| ~128.5 | C-ortho/meta (Benzyl) |

| ~128 | C-ortho/meta (Benzyl) |

| ~110 (d, J(C,F) ≈ 20) | C-6 (Aniline) |

| ~105 (d, J(C,F) ≈ 5) | C-2 (Aniline) |

| ~100 (d, J(C,F) ≈ 25) | C-3 (Aniline) |

| ~71 | -O-CH₂-Ph |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The predicted key fragments for this compound in an electron ionization (EI) mass spectrum are listed in Table 4.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

| 295/297 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 216/218 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 186/188 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are shown in Table 5.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | N-H | Asymmetric and symmetric stretching |

| 3050 - 3020 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | C=C (Aromatic) | Stretching |

| 1520 - 1480 | N-H | Bending |

| 1250 - 1200 | C-O (Aryl ether) | Asymmetric stretching |

| 1150 - 1050 | C-F | Stretching |

| 1050 - 1000 | C-O (Alkyl ether) | Symmetric stretching |

| 700 - 600 | C-Br | Stretching |

Experimental Protocols

To empirically confirm the structure of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation and Conditions:

-

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the structural analysis of this compound.

References

Spectroscopic Profile of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.50 | m | 5H | Ar-H (benzyl) |

| ~6.50-6.70 | m | 2H | Ar-H (aniline) |

| ~5.10 | s | 2H | -O-CH ₂-Ph |

| ~3.80 | br s | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, ¹JCF) | C -F |

| ~145-150 | C -O |

| ~138-142 | C -NH₂ |

| ~136-138 | Quaternary C (benzyl) |

| ~128-130 | C H (benzyl) |

| ~127-129 | C H (benzyl) |

| ~126-128 | C H (benzyl) |

| ~110-115 (d, ²JCF) | C H (aniline) |

| ~105-110 (d, ²JCF) | C H (aniline) |

| ~95-100 (d, ³JCF) | C -Br |

| ~70-75 | -O-C H₂-Ph |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H asymmetric stretch |

| 3300-3400 | Medium | N-H symmetric stretch |

| 3030-3090 | Medium-Weak | Aromatic C-H stretch |

| 2850-2930 | Weak | Aliphatic C-H stretch |

| 1600-1620 | Strong | N-H scissoring |

| 1500-1580 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | Aryl-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 690-770 | Strong | Aromatic C-H out-of-plane bend |

| 500-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 311/313 | ~98 / 100 | [M]⁺ (presence of Br isotopes) |

| 232/234 | ~20 | [M - Br]⁺ |

| 220 | ~15 | [M - CH₂Ph]⁺ |

| 91 | ~80 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Mode: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Sample Introduction (Direct Infusion):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ion source using a syringe pump.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the spectral data.

Caption: Workflow for the spectroscopic analysis of this compound.

Commercial Sourcing and Technical Profile of 4-(Benzyloxy)-3-bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability of 4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS No. 1215206-01-1), a compound of interest for various research and development applications. This document outlines key suppliers, available quantitative data, and a general workflow for the procurement of specialized chemical compounds.

Commercial Suppliers

This compound is available from a select number of chemical suppliers that specialize in providing building blocks and intermediates for research and development. The following companies have been identified as commercial sources for this compound.

Identified Suppliers:

-

BLDpharm: A supplier of a wide range of research chemicals, including advanced intermediates and building blocks.[1]

-

Angene International Limited: Pledges to provide quality chemicals for research, development, and commercial manufacturing, with a catalog of over 100,000 products.[2] They also offer custom synthesis services.[2]

-

Combi-Blocks Inc.: A manufacturer and worldwide supplier of combinatorial building blocks, organics, and fine chemicals, with a focus on molecules for drug discovery.[2]

-

Fluorochem: A supplier offering this product in various quantities.[3]

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound from the identified commercial suppliers. Please note that pricing and stock availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

| Supplier | CAS Number | Purity | Available Quantities |

| BLDpharm | 1215206-01-1 | Information available upon request | Various sizes available, requires inquiry |

| Angene | 1215206-01-1 | Information available upon request | Wide range, including custom synthesis |

| Combi-Blocks Inc. | 1215206-01-1 | Information available upon request | Various, specializes in building blocks |

| Fluorochem | 1215206-01-1 | 95% | 1g, 5g, 25g[3] |

Experimental Protocols

A comprehensive search of publicly available information did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Researchers requiring this information are advised to consult scientific literature for the synthesis of analogous compounds or consider custom synthesis services offered by suppliers like Angene.[2]

Generally, a Safety Data Sheet (SDS) would provide crucial information regarding handling, storage, and emergency procedures. While a specific SDS for this compound was not found, a typical SDS would include:

-

Section 1: Identification: Chemical name, CAS number, and supplier details.

-

Section 2: Hazard(s) Identification: GHS hazard classifications, signal words, hazard and precautionary statements.

-

Section 3: Composition/Information on Ingredients: Chemical identity and purity.

-

Section 4: First-Aid Measures: Instructions for exposure through different routes.

-

Section 5: Fire-Fighting Measures: Suitable extinguishing media and specific hazards.

-

Section 6: Accidental Release Measures: Personal precautions, protective equipment, and cleanup procedures.

-

Section 7: Handling and Storage: Precautions for safe handling and storage conditions.

-

Section 8: Exposure Controls/Personal Protection: Exposure limits and personal protective equipment recommendations.

-

Section 9: Physical and Chemical Properties: Appearance, odor, melting/boiling point, etc.

-

Section 10: Stability and Reactivity: Chemical stability, and conditions to avoid.

-

Section 11: Toxicological Information: Routes of exposure and toxicological effects.

-

Section 12: Ecological Information: Ecotoxicity data.

-

Section 13: Disposal Considerations: Waste disposal methods.

-

Section 14: Transport Information: UN number, shipping name, and transport hazard class.

-

Section 15: Regulatory Information: Safety, health, and environmental regulations.

-

Section 16: Other Information: Date of preparation or last revision.

Visualizations

The following diagrams illustrate logical workflows relevant to the sourcing and evaluation of research chemicals.

Caption: General workflow for procuring a specialized chemical for research.

Caption: Key criteria for evaluating chemical suppliers.

References

Reactivity Profile of the Aniline Group in 4-(Benzyloxy)-3-bromo-5-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a polysubstituted aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of a benzyloxy group, a bromine atom, and a fluorine atom on the aniline scaffold imparts a unique reactivity profile to the core amino group. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the aniline moiety in this compound. It further details plausible experimental protocols for key transformations, including N-acylation, diazotization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this and structurally related molecules.

Core Reactivity Principles: An Overview

The reactivity of the aniline group in this compound is a nuanced interplay of the electronic and steric effects of its substituents. A qualitative understanding of these effects is crucial for predicting the molecule's behavior in chemical reactions.

-

Electronic Effects: The para-benzyloxy group is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the aniline nitrogen. Conversely, the ortho-bromo and meta-fluoro substituents are electron-withdrawing groups (EWGs) through their inductive effects (-I effect). Halogens also possess a deactivating resonance effect (+R), but for bromine and fluorine, the inductive effect is dominant. The cumulative effect of these substituents renders the aniline nitrogen less basic and nucleophilic than aniline itself, but the para-benzyloxy group still activates the ring towards certain reactions.

-

Steric Effects: The presence of a bromine atom at the ortho position to the amino group introduces significant steric hindrance. This "ortho effect" can impede the approach of bulky reagents to the nitrogen atom and the adjacent ring positions, thereby influencing reaction rates and, in some cases, altering the expected regioselectivity.

Quantitative Data Summary

| Compound | Substituents | pKa |

| Aniline | H | 4.58 |

| 4-Methoxyaniline | 4-OCH₃ | 5.34 |

| 4-Bromoaniline | 4-Br | 3.86 |

| 4-Fluoroaniline | 4-F | 4.65 |

| 2-Bromoaniline | 2-Br | 2.53 |

| 2-Fluoroaniline | 2-F | 3.20 |

| 3-Bromoaniline | 3-Br | 3.54 |

| 3-Fluoroaniline | 3-F | 3.50 |

| 2,6-Dibromoaniline | 2,6-diBr | 0.73 |

Data compiled from various sources.

Based on this data, the pKa of this compound can be estimated to be in the range of 2.0-3.0.

Key Reactions and Experimental Protocols

N-Acylation

The amino group of this compound can be readily acylated to form the corresponding amide. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce new functional moieties. Despite the steric hindrance from the ortho-bromo group, N-acylation is generally feasible, although it may require slightly more forcing conditions compared to unhindered anilines.

Experimental Protocol (Hypothetical):

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (1.2 eq.) or pyridine (1.2 eq.). The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: N-Acylation of this compound.

Diazotization and Sandmeyer Reaction

The aniline functionality can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction. The presence of ortho and meta substituents may influence the stability and reactivity of the diazonium salt.

Experimental Protocol (Hypothetical):

This compound (1.0 eq.) is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.2 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.

For a subsequent Sandmeyer reaction (e.g., conversion to a chloro or cyano group), the freshly prepared diazonium salt solution is added to a solution of the corresponding copper(I) salt (e.g., CuCl or CuCN) at a slightly elevated temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Caption: Diazotization and subsequent Sandmeyer reaction.

Electrophilic Aromatic Substitution

The aniline group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. However, in this compound, the positions ortho to the amino group are already substituted. The para position is occupied by the benzyloxy group. Therefore, further electrophilic substitution on the aniline ring is expected to be directed to the remaining vacant position, C6, which is ortho to the benzyloxy group and meta to the amino group. The strong activating effect of the benzyloxy group, combined with the deactivating effect of the halogens, will influence the feasibility and regioselectivity of such reactions. Bromination is a common EAS reaction.

Experimental Protocol (Hypothetical) for Bromination:

To a solution of this compound (1.0 eq.) in a suitable solvent like acetic acid or a chlorinated solvent, a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq.) is added portion-wise at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate solution. The product is then extracted, and the organic phase is washed, dried, and concentrated. The regioselectivity of the bromination would need to be confirmed by spectroscopic methods (e.g., NMR).

Caption: General workflow for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, offering a powerful tool for structural diversification. The aniline group can potentially interfere with the catalytic cycle, and protection of the amino group might be necessary in some cases.

Experimental Protocol (Hypothetical) for Suzuki-Miyaura Coupling:

A reaction vessel is charged with this compound (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/water, dioxane/water, or DME) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of the aniline group in this compound is governed by a complex interplay of electronic and steric factors. While the para-benzyloxy group activates the ring, the ortho-bromo and meta-fluoro groups decrease the nucleophilicity of the amino group and introduce steric constraints. This guide provides a foundational understanding of its reactivity profile and offers plausible starting points for experimental investigations into its derivatization. Researchers and drug development professionals can leverage this information to design and execute synthetic strategies for accessing novel and potentially valuable molecules based on this versatile scaffold. Further experimental validation is recommended to precisely quantify the reactivity and optimize the reaction conditions for specific transformations.

The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in modern organic synthesis, particularly within the realm of drug development where aniline moieties are prevalent structural motifs. Its widespread use stems from the stability of the resulting carbamate, its ease of introduction, and the variety of methods available for its removal, which allows for orthogonal strategies in complex multi-step syntheses. This technical guide provides a comprehensive overview of the application of the Cbz group for the protection of anilines, detailing reaction protocols, quantitative data, and its strategic implementation in synthetic workflows.

The Role and Utility of Cbz Protection

Aniline and its derivatives are fundamental building blocks for a vast array of pharmaceuticals and bioactive molecules.[1] The nucleophilic nature of the amino group necessitates protection to prevent undesired side reactions during subsequent synthetic transformations, such as acylations, alkylations, or cross-coupling reactions. The Cbz group, introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl), effectively attenuates the nucleophilicity and basicity of the nitrogen atom by converting it into a carbamate.[2]

Key advantages of using the Cbz group for aniline protection include:

-

Stability: Cbz-protected anilines are robust and stable under a wide range of reaction conditions, including basic and mildly acidic media.[2][3]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of intermediates, facilitating purification by recrystallization.

-

Orthogonality: The Cbz group is compatible with other common protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), and its removal conditions are distinct, allowing for selective deprotection.[4]

-

Versatile Removal: A key strength of the Cbz group is the array of deprotection methods available, offering flexibility based on the substrate's sensitivity to other reagents. The most common method is palladium-catalyzed hydrogenolysis, but acidic conditions and other reductive methods can also be employed.[4][5]

Protection of Aniline Derivatives

The standard method for the N-benzyloxycarbonylation of anilines involves the reaction with benzyl chloroformate under basic conditions. However, various methodologies have been developed to improve efficiency, yield, and environmental friendliness.

Data Presentation: N-Cbz Protection of Anilines

The following table summarizes the yields for the Cbz protection of various aniline derivatives under different reaction conditions.

| Entry | Aniline Derivative | Reagent & Conditions | Time | Yield (%) | Reference |

| 1 | Aniline | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 20 h | 90 | [3] |

| 2 | Aniline | Cbz-Cl, PEG-400, Room Temp. | 5 min | 96 | [6] |

| 3 | Aniline | Cbz-Cl, H₂O, Room Temp. | 10 min | 94 | [2] |

| 4 | 4-Chloroaniline | Cbz-Cl, PEG-400, Room Temp. | 10 min | 95 | [6] |

| 5 | 4-Chloroaniline | Cbz-Cl, H₂O, Room Temp. | 15 min | 92 | [2] |

| 6 | 4-Nitroaniline | Cbz-Cl, PEG-400, Room Temp. | 15 min | 94 | [6] |

| 7 | 4-Nitroaniline | Cbz-Cl, H₂O, Room Temp. | 20 min | 90 | [2] |

| 8 | 4-Methoxyaniline | Cbz-Cl, PEG-400, Room Temp. | 5 min | 97 | [6] |

| 9 | 4-Methoxyaniline | Cbz-Cl, H₂O, Room Temp. | 10 min | 95 | [2] |

It is important to note that for some substituted anilines, particularly those with strong electron-withdrawing groups in the ortho position, the reaction with benzyl chloroformate can sometimes yield N-benzylated byproducts alongside or instead of the desired Cbz-protected product.[7]

Deprotection of Cbz-Protected Anilines

The removal of the Cbz group is a critical step, and the choice of method depends on the functional groups present in the molecule.

Catalytic Hydrogenolysis

The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[3] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The reaction proceeds under mild conditions and the byproducts, toluene and carbon dioxide, are volatile and easily removed. Transfer hydrogenation, using hydrogen donors like sodium borohydride (NaBH₄) or triethylsilane, offers a convenient alternative to using flammable hydrogen gas.[4]

Acid-Mediated Deprotection

For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain nitro groups), acid-mediated deprotection provides a valuable alternative.[5][8] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen chloride in an organic solvent can effectively cleave the Cbz group. This approach is particularly advantageous in large-scale industrial processes as it avoids the use of expensive and potentially contaminating heavy metal catalysts.[5]

Data Presentation: Deprotection of N-Cbz-Aniline

| Entry | Deprotection Method | Reagent & Conditions | Time | Yield (%) | Reference |

| 1 | Hydrogenolysis (H₂ gas) | 5% Pd/C, H₂, MeOH, 60 °C | 40 h | Crude | [3] |

| 2 | Transfer Hydrogenolysis | 10% Pd/C, NaBH₄ (1 equiv), MeOH, RT | 5 min | 98 | [4] |

| 3 | Transfer Hydrogenolysis | 5% Pd/C, NaBH₄ (4 equiv), MeOH, RT | 120 min | 76 | [4] |

| 4 | Acid-Mediated | IPA·HCl, 65-75 °C | 4 h | N/A* | [5] |

Yield not specified for aniline, but the protocol is presented as a general and effective method.

Mandatory Visualizations

Logical and Experimental Workflows

Caption: General cycle of Cbz protection and deprotection of an aniline.

Caption: Role of Cbz protection in a typical drug discovery workflow.

Caption: Decision tree for selecting a Cbz deprotection method.

Experimental Protocols

Protocol for N-Benzyloxycarbonylation of Aniline in Water[2]

This protocol represents an environmentally benign method for Cbz protection.

Workflow Diagram:

Caption: Experimental workflow for Cbz protection of aniline in water.

Methodology:

-

To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 mmol, 93.1 mg) and distilled water (3.0 mL).

-

While stirring vigorously, add benzyl chloroformate (1.05 mmol, 179.1 mg, 0.15 mL) dropwise at room temperature.

-

Continue to stir the reaction mixture at room temperature for the appropriate time (typically 10-20 minutes for anilines).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure N-Cbz-aniline.

Protocol for Deprotection of N-Cbz-Aniline via Transfer Hydrogenolysis[4]

This protocol offers a safe and rapid method for Cbz deprotection without the need for a hydrogen gas cylinder.

Workflow Diagram:

Caption: Experimental workflow for transfer hydrogenolysis of N-Cbz-aniline.

Methodology:

-

Dissolve N-Cbz-aniline (1.0 mmol, 227.3 mg) in methanol (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Palladium on Carbon (10 wt%, ~23 mg) to the solution.

-

While stirring at room temperature, add sodium borohydride (1.0 mmol, 37.8 mg) in small portions. (Note: The addition can be exothermic and cause gas evolution).

-

Stir the reaction mixture for 5-10 minutes at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aniline. Further purification can be performed if necessary.

Conclusion

The benzyloxycarbonyl protecting group is an indispensable tool for synthetic and medicinal chemists working with aniline derivatives. Its reliable introduction, robust stability, and the versatility of its removal make it a strategic choice in the synthesis of complex, high-value molecules such as pharmaceuticals. The selection of protection and deprotection methodologies, from classic hydrogenolysis to modern green chemistry approaches, can be tailored to the specific needs of the synthetic route, accommodating a wide range of sensitive functional groups and scaling requirements. A thorough understanding of these protocols and strategic considerations is essential for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijacskros.com [ijacskros.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. tdcommons.org [tdcommons.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]

An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic effects of substituents in fluoroaniline derivatives. Fluoroanilines are crucial building blocks in medicinal chemistry and materials science, and understanding the interplay of electron-donating and -withdrawing groups is paramount for designing molecules with desired properties. This document outlines key quantitative data, detailed experimental protocols for their determination, and a conceptual framework for understanding these electronic phenomena.

Core Concepts: Inductive and Resonance Effects in Fluoroanilines

The electronic properties of a substituent on the fluoroaniline ring are governed by two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring through the σ-framework, while electron-donating groups (EDGs) push electron density into the ring. The inductive effect's strength diminishes with distance from the substituent. Fluorine itself is a strongly electronegative atom and thus exerts a significant electron-withdrawing inductive effect (-I).

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or π-electrons. Electron-donating groups often have lone pairs of electrons that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions (+R). Conversely, electron-withdrawing groups can pull electron density out of the ring through resonance (-R). The amino group (-NH₂) in aniline is a strong +R electron-donating group.

In substituted fluoroanilines, the overall electronic influence of a substituent is a combination of these two effects. The position of the substituent (ortho, meta, or para) relative to the amino group and the fluorine atom(s) dictates the extent to which each effect contributes to the molecule's overall reactivity and basicity.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are quantified using several key parameters, including pKa values and Hammett constants. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide valuable insights into the electron distribution within the molecule.

pKa Values

The pKa of the anilinium ion is a direct measure of the basicity of the aniline. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton, thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing basicity (lower pKa).

| Compound | Substituent | Position | pKa |

| Aniline | -H | - | 4.63 |

| 2-Fluoroaniline | -F | ortho | 3.21 |

| 3-Fluoroaniline | -F | meta | 3.51 |

| 4-Fluoroaniline | -F | para | 4.65 |

| 4-Nitroaniline | -NO₂ | para | 1.00 |

| 4-Methoxyaniline | -OCH₃ | para | 5.34 |

Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent).

Hammett Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to substituent effects. For anilines, the Hammett constants are typically determined from the ionization of substituted anilinium ions.

-

σm and σp: These represent the Hammett constants for meta and para substituents, respectively.

-

Positive σ values indicate an electron-withdrawing group.

-

Negative σ values indicate an electron-donating group.

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Spectroscopic Data

Chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are sensitive to the electronic environment of the nuclei.

-

¹H NMR: The chemical shift of the amino protons can provide information about hydrogen bonding and the electron density on the nitrogen atom.

-

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.

-

¹⁹F NMR: The chemical shift of the fluorine atom is particularly sensitive to changes in the electronic environment of the aromatic ring, making it a powerful probe for studying substituent effects.

| Compound | ¹⁹F Chemical Shift (ppm vs. CCl₃F) |

| 2-Fluoroaniline | -136.8 |

| 3-Fluoroaniline | -113.1 |

| 4-Fluoroaniline | -121.5 |

Note: Chemical shifts can vary depending on the solvent and reference standard used.

The vibrational frequencies of specific bonds in the IR spectrum can also reflect electronic effects. For example, the N-H stretching frequency of the amino group is sensitive to the electron density on the nitrogen atom. Higher electron density generally leads to a lower stretching frequency.

| Compound | N-H Stretching Frequencies (cm⁻¹) |

| Aniline | 3433, 3356 |

| 2-Fluoroaniline | 3485, 3400 |

| 3-Fluoroaniline | 3465, 3385 |

| 4-Fluoroaniline | 3470, 3390 |

Note: Values are for the symmetric and asymmetric stretches and can vary with the physical state of the sample.

Experimental Protocols

Synthesis of Substituted Fluoroanilines

A common method for the synthesis of substituted fluoroanilines is the reduction of the corresponding substituted fluoronitrobenzene.

General Protocol for the Reduction of a Substituted Fluoronitrobenzene:

-

Dissolution: Dissolve the substituted fluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude substituted fluoroaniline.

-

Purification: Purify the product by column chromatography on silica gel or by distillation, if necessary.

Determination of pKa by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of the substituted fluoroaniline (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Add the acid titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated). This can be determined from the inflection point of the first derivative of the titration curve.

Determination of Hammett Constants

-

pKa Measurement: Determine the pKa values for a series of meta- and para-substituted fluoroanilines using the potentiometric titration method described above. Also, determine the pKa of the unsubstituted fluoroaniline (the reference compound, K₀).

-

Hammett Plot: For each substituent, calculate log(K/K₀), where K is the acid dissociation constant of the substituted anilinium ion (K = 10-pKa) and K₀ is the acid dissociation constant of the unsubstituted anilinium ion.

-

Linear Regression: Plot log(K/K₀) versus the known Hammett σ values for the corresponding substituents. The slope of this line is the reaction constant (ρ).

-

Determination of New σ Values: If the σ value for a new substituent is unknown, it can be determined from the measured pKa and the established ρ value for the reaction series using the Hammett equation.

Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the purified fluoroaniline derivative (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹⁹F NMR: If available, acquire the ¹⁹F NMR spectrum. A specific ¹⁹F probe or a broadband probe is required. A common reference standard for ¹⁹F NMR is CCl₃F (trichlorofluoromethane).

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration.

-

Sample Preparation (Neat Liquid): Place a drop of the liquid fluoroaniline between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the N-H, C-F, and other functional groups present in the molecule.

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to understand their impact on the basicity of fluoroanilines.

Caption: Influence of Inductive and Resonance Effects on Basicity.

Conclusion

The electronic properties of substituted fluoroanilines are a delicate balance of inductive and resonance effects. A thorough understanding and quantification of these effects, through pKa measurements, Hammett analysis, and spectroscopic techniques, are essential for the rational design of new molecules in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the rich chemistry of these versatile compounds.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-3-bromo-5-fluoroaniline with various boronic acids and esters. This key transformation enables the synthesis of diverse biaryl and heteroaryl aniline derivatives, which are valuable building blocks in drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[3] This protocol focuses on the application of the Suzuki coupling to this compound, a substituted aniline that can be elaborated into a variety of medicinally relevant scaffolds. The resulting biaryl aniline structures are prevalent in many biologically active compounds.[3]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is as follows:

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with a representative arylboronic acid. The reaction conditions may require optimization for different boronic acids.

Protocol 1: General Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or other suitable base

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon source

-

Standard laboratory glassware and Schlenk line techniques may be beneficial

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and the phosphine ligand (e.g., PCy₃, 0.02-0.10 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.

-

Solvent Addition: Add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) to the reaction vessel. The final concentration of the aniline substrate should be in the range of 0.1-0.5 M.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aniline product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids. The expected yields are based on literature precedents for structurally similar substrates.[3][4]

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 80-90 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 75-85 |

| Pyridine-3-boronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-80[3] |

| Methylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 60-70 |

| Cyclopropylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 65-75 |

Note: The expected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Suzuki Coupling Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Applications in Drug Development

The biaryl aniline motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki coupling of this compound provides a versatile platform for the synthesis of compound libraries for screening in drug discovery programs. The ability to introduce a wide variety of aryl and heteroaryl substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The aniline nitrogen can also be further functionalized to introduce additional diversity. The fluorine and benzyloxy groups on the starting material also offer opportunities for modulating the electronic and steric properties of the resulting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes: Synthesis of a Pyrimidine-Based Pharmaceutical Intermediate Utilizing 4-(Benzyloxy)-3-bromo-5-fluoroaniline

Introduction

4-(Benzyloxy)-3-bromo-5-fluoroaniline serves as a pivotal starting material in the multi-step synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring electron-donating and withdrawing groups, along with a protected hydroxyl functionality and a reactive bromine atom, makes it an ideal scaffold for constructing highly functionalized molecules. This document details the application of this compound in the synthesis of a key intermediate for a potential kinase inhibitor, N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine. Kinase inhibitors are a prominent class of targeted therapeutics, particularly in oncology.

The synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a pyrimidine core. The aniline nitrogen of this compound acts as the initial nucleophile, followed by a second SNAr with a substituted isoxazole amine. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic stages to potentially enhance biological activity or provide a handle for further derivatization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of the target pharmaceutical intermediate.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature | Reaction Time | Yield (%) |

| 1 | This compound | 2,4,5-Trichloropyrimidine | N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloropyrimidine-2,4-diamine | 2-Propanol | DIPEA | 80 °C | 12 h | 75% |

| 2 | Intermediate from Step 1 | 5-isopropylisoxazol-3-amine | N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine | Dioxane | NaH | 100 °C | 4 h | 68% |

Experimental Protocols

Step 1: Synthesis of N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloropyrimidine-2,4-diamine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 3.38 mmol) in 2-propanol (20 mL).

-

To this solution, add 2,4,5-trichloropyrimidine (0.68 g, 3.72 mmol) followed by N,N-diisopropylethylamine (DIPEA) (0.88 mL, 5.07 mmol).

-

Heat the reaction mixture to 80 °C and maintain stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to ambient temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the product as a solid.

Step 2: Synthesis of N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add a solution of the intermediate from Step 1 (1.0 g, 2.25 mmol) and 5-isopropylisoxazol-3-amine (0.31 g, 2.48 mmol) in anhydrous dioxane (15 mL).

-

At room temperature, carefully add sodium hydride (60% dispersion in mineral oil, 0.11 g, 2.70 mmol) in small portions.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly and cautiously quench the reaction by adding water (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via preparative high-performance liquid chromatography (HPLC) to obtain the final desired intermediate.

Visualizations

Caption: Experimental workflow for the synthesis of the target intermediate.

Caption: Logical relationship from starting material to final API.

Application Notes and Protocols: 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals